2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzothiazole. These moieties are known for their diverse pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole typically involves the formation of the triazolo-thiadiazole ring system followed by its attachment to the benzothiazole moiety. One common method involves the reaction of 4-amino-5-mercapto-3-isopropyl-1,2,4-triazole with ethyl bromoacetate to form the triazolo-thiadiazole intermediate. This intermediate is then reacted with 2-mercaptobenzothiazole under reflux conditions in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and urease.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazolo-thiadiazole core but differs in the attached moieties.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with antiviral and antimicrobial activities.
Benzothiazole Derivatives: Compounds like 6-chlorobenzo[d]thiazol-2-yl derivatives have similar structural features and pharmacological activities.
Uniqueness
2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is unique due to its combination of triazole, thiadiazole, and benzothiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N5S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[2-(3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H15N5S2/c1-9(2)14-17-18-15-20(14)19-13(22-15)8-7-12-16-10-5-3-4-6-11(10)21-12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
MVTUIVBXYNBGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.